Topotecan-d5 - 1133355-98-2

Topotecan-d5

Catalog Number: EVT-399585
CAS Number: 1133355-98-2
Molecular Formula: C23H23N3O5
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Topotecan-d5 is a derivative of topotecan, a topoisomerase I inhibitor that has been extensively studied for its therapeutic potential in various cancers. Topotecan itself is a semisynthetic analogue of camptothecin and has been shown to have broad preclinical antitumor activity5. It is currently used in the treatment of ovarian cancer, small cell lung cancer, and other solid tumors. The studies provided offer insights into the mechanism of action of topotecan, its pharmacokinetics, and its applications in different fields, including its synergistic effects with other treatments and its potential use in treating viral infections.

Molecular Structure Analysis

Topotecan consists of a pentacyclic ring system with a lactone ring E being crucial for its biological activity. [] Structural features include:

Mechanism of Action

Topotecan inhibits the DNA enzyme topoisomerase I, which is essential for DNA replication and transcription. By stabilizing the transient break in the DNA strand created by topoisomerase I, topotecan prevents the relegation of these single-strand breaks, ultimately leading to DNA damage and cell death1. This mechanism is exploited in cancer therapy, where rapidly dividing cells are more susceptible to DNA damage. Interestingly, topotecan has also been shown to inhibit hypoxia-inducible factor (HIF)-1α protein accumulation by a DNA damage-independent mechanism, which suggests additional pathways through which topotecan may exert its antitumor effects2. Moreover, topotecan has been observed to inhibit human immunodeficiency virus type 1 (HIV-1) replication through a topoisomerase-independent mechanism, indicating a broader spectrum of activity than initially thought3.

Applications in Various Fields

Cancer Therapy

Topotecan has been used in combination with other treatments to enhance therapeutic outcomes. For instance, it has been shown to potentiate the cell-killing effects of ionizing radiation in cultured cells, suggesting a role in radiotherapy1. Additionally, topotecan's ability to inhibit HIF-1α protein expression and angiogenesis provides a rationale for its use in targeting tumor growth and metastasis2. In the context of chemotherapy, topotecan has demonstrated effectiveness as a second-line treatment for epithelial ovarian cancer, with varying response rates depending on the patients' prior treatment history7. It has also shown cytotoxic activity in human tumor cell lines and primary cultures of human tumor cells from patients, indicating its potential for broader applications in oncology8.

Viral Infections

Beyond its antitumor activity, topotecan has been reported to decrease the replication of HIV-1 in cell lines with a mutated topoisomerase I, as well as in peripheral blood mononuclear cells infected with clinical isolates of HIV-13. This suggests a possible role for topotecan and other camptothecins in anti-HIV therapy, potentially in combination with other antiretroviral drugs.

Pharmacokinetics and Clinical Considerations

The pharmacokinetics of topotecan have been well-characterized, with the drug exhibiting a biexponential plasma decay and renal elimination accounting for a significant portion of drug disposition5 6. The drug's plasma clearance can be affected by renal dysfunction, and systemic exposure is correlated with the extent of myelotoxicity, which is the dose-limiting toxicity6. These pharmacokinetic properties are crucial for determining the optimal dosing and administration schedules in clinical settings.

Irinotecan

  • Compound Description: Irinotecan (CPT-11) is a camptothecin analog and a topoisomerase I inhibitor, like Topotecan. It is a prodrug that is converted in the body to its active metabolite, SN-38. Irinotecan is used to treat various cancers, including colorectal cancer, small cell lung cancer, and pancreatic cancer. [, , , , ]
  • Relevance: Irinotecan shares a similar core structure with Topotecan-d5, both being derived from camptothecin. [, , , , ] They both exert their anticancer effects by inhibiting topoisomerase I, an enzyme essential for DNA replication. [, , , , ] Studies have compared the efficacy and toxicity of Irinotecan and Topotecan in treating small cell lung cancer. []

SN-38

  • Compound Description: SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of Irinotecan. It is a more potent topoisomerase I inhibitor than Irinotecan itself. [, ]
  • Relevance: SN-38 shares the camptothecin core structure with Topotecan-d5 and Irinotecan. [, ] The mechanism of action for all three compounds involves binding to the topoisomerase I-DNA complex, leading to DNA damage and ultimately cell death. [, ]

FL118

  • Compound Description: FL118 is a novel camptothecin analog. It has demonstrated efficacy against tumor xenografts that have developed resistance to both Irinotecan and Topotecan. [] Unlike SN-38 and Topotecan, FL118 is not a substrate for the efflux pumps P-gp and ABCG2, potentially contributing to its ability to overcome resistance mechanisms. []
  • Relevance: Similar to Topotecan-d5, FL118 belongs to the camptothecin class of compounds. [] They are structurally related and exert their anti-cancer effects through topoisomerase I inhibition. []

Etoposide

  • Compound Description: Etoposide (VP-16) is a topoisomerase II inhibitor used in chemotherapy for various cancers, including small cell lung cancer, testicular cancer, and lymphoma. [, , , , , , ]
  • Relevance: While Etoposide targets a different topoisomerase enzyme (topoisomerase II) than Topotecan-d5 (topoisomerase I), studies have frequently compared these two agents. [, , , , , ] This is due to their overlapping use in treating cancers like small cell lung cancer. Research has evaluated their comparative effectiveness as single agents and in combination regimens. [, , , , , ]

Properties

CAS Number

1133355-98-2

Product Name

Topotecan-d5

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C23H23N3O5

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i1D3,4D2

InChI Key

UCFGDBYHRUNTLO-NTSVIFQKSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Synonyms

(4S)-10-[(Dimethylamino)methyl]-4-(ethyl-d5)-4,9-dihydroxy-1H-pyrano[3’,4’,6-7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; NSC-609669-d5; SKF-104864A-d5; Hycamtin-d5;

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.